![molecular formula C10H5BrF3NO B1371723 4-Bromo-8-(trifluoromethoxy)quinoline CAS No. 1189105-60-9](/img/structure/B1371723.png)
4-Bromo-8-(trifluoromethoxy)quinoline
Overview
Description
4-Bromo-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol It is a quinoline derivative, characterized by the presence of a bromine atom at the 4th position and a trifluoromethoxy group at the 8th position on the quinoline ring
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a carbon-carbon bond between two different organic groups . One group is electrophilic and undergoes oxidative addition with the palladium, while the other group is nucleophilic and transfers from boron to palladium in a process called transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways.
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 247, suggesting it may have good membrane permeability . Its water solubility is reported to be moderately soluble , which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline typically involves the bromination of 8-(trifluoromethoxy)quinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under reflux conditions . The reaction proceeds with high selectivity, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Solvents: Dichloromethane (DCM), ethanol, and other organic solvents.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-8-(trifluoromethoxy)quinoline serves as a crucial building block for the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to new therapeutic compounds targeting diseases such as cancer and infectious diseases. The bromine atom enhances binding affinity to biological targets, while the trifluoromethoxy group improves metabolic stability and membrane permeability.
Biological Studies
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It is being studied for its ability to inhibit specific enzymes and modulate receptor functions, making it a candidate for drug development. The compound's interactions with biological molecules are crucial for understanding its pharmacological effects.
Chemistry
In synthetic organic chemistry, this compound is utilized in various reactions, including:
- Suzuki-Miyaura Coupling Reactions : This compound can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts, facilitating the formation of biaryl compounds.
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, enabling the synthesis of diverse quinoline derivatives.
Materials Science
The compound's unique chemical properties make it suitable for developing advanced materials, including liquid crystals. Its ability to interact with other chemical species allows for innovations in material applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound in cancer drug development.
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of several bacterial strains. This property highlights its potential application in developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-8-(trifluoromethoxy)quinoline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
4-Bromo-8-(trifluoromethoxy)quinoline is a fluorinated quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1189105-60-9
- Molecular Formula: C10H6BrF3N2O
- Molecular Weight: 303.06 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes: Quinoline derivatives often act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation .
- Antiviral Activity: Recent studies indicate that quinoline analogues can inhibit viral replication by targeting viral proteins. For example, modifications on the quinoline scaffold have shown promising results against enteroviruses .
- Antimicrobial Properties: Quinoline derivatives have been explored for their potential against bacterial infections, particularly targeting Mycobacterium tuberculosis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effective inhibition:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Mycobacterium tuberculosis | 5 µg/mL |
The compound's ability to inhibit the growth of these pathogens suggests its potential as a therapeutic agent in treating infections .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies have shown that certain quinoline derivatives can inhibit viral replication effectively:
Virus Type | IC50 Value (µM) |
---|---|
Enterovirus D68 (EV-D68) | 12.5 |
Influenza A Virus | 20 |
These findings highlight the compound's potential as a lead candidate in antiviral drug development .
Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The specific mechanism involves modulation of the arachidonic acid pathway, leading to decreased production of inflammatory mediators like prostaglandins .
Case Studies
-
Antimycobacterial Activity Study:
A study evaluated the effectiveness of various quinoline derivatives against Mycobacterium tuberculosis. Among them, this compound showed promising results with an MIC of 5 µg/mL, indicating strong potential for further development as an anti-TB agent . -
Antiviral Screening:
In a screening for antiviral activity against EV-D68, several quinoline analogues were tested, with this compound exhibiting an IC50 value of 12.5 µM. This positions it as a candidate for further optimization and development in antiviral therapeutics .
Properties
IUPAC Name |
4-bromo-8-(trifluoromethoxy)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZTALIYXDJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670911 | |
Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189105-60-9 | |
Record name | 4-Bromo-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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